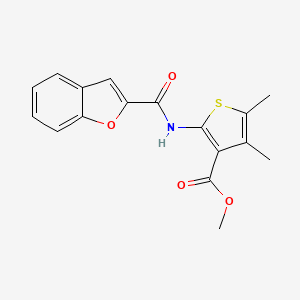

Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are often used as scaffolds in drug design .

Synthesis Analysis

The synthesis of benzofuran derivatives involves a highly modular route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . This process uses Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The presence of different heteroaromatic moieties can be installed using a catalytic protocol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their versatile and unique physicochemical properties . These properties make them an important basis for medicinal chemistry .Aplicaciones Científicas De Investigación

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives

Benzofuran-2-carboxamide derivatives can be synthesized through a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . This synthetic route is highly modular and efficient, enabling access to a wide range of elaborate benzofuran-2-carboxamides .

Drug Design

The benzofuran core is present in many biologically active natural products, making it a popular scaffold for drug design . A large number of benzofuran-based drugs are available on the market, including Methoxsalen (used against psoriasis and eczema), Amiodarone and Dronedarone (antiarrhythmic medications), and Vilazodone (an antidepressant) .

Antimicrobial and Anticancer Properties

Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . For example, the derivative 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine was found to exhibit significant cytotoxic activity against head and neck (SQ20B) cancer cell line .

Neuroprotective Effects

Benzofuran derivatives have been shown to exert neuroprotective effects . They have been investigated in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

Antioxidant Effects

In addition to their neuroprotective effects, benzofuran derivatives also exhibit antioxidant effects . This makes them potential candidates for the treatment of diseases where oxidative stress plays a key role.

Structure-Activity Relationship Studies

The structure-activity relationship of benzofuran derivatives is an important area of research in medicinal chemistry . Understanding how changes in the chemical structure of these compounds affect their biological activity can guide the design of new drugs for cancer therapy .

Direcciones Futuras

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of new methods for constructing benzofuran rings and the exploration of their biological activities are promising future directions .

Propiedades

IUPAC Name |

methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-9-10(2)23-16(14(9)17(20)21-3)18-15(19)13-8-11-6-4-5-7-12(11)22-13/h4-8H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPUHIHBSHKKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)

![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)

![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)

![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)

![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)